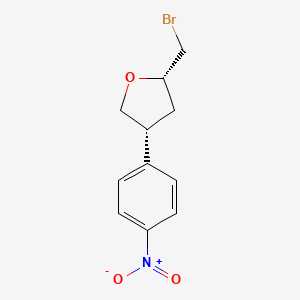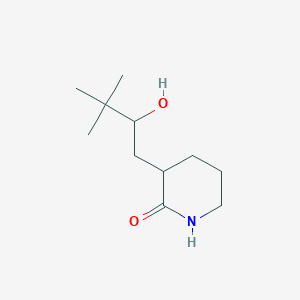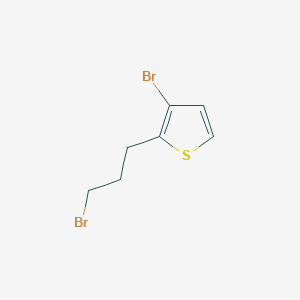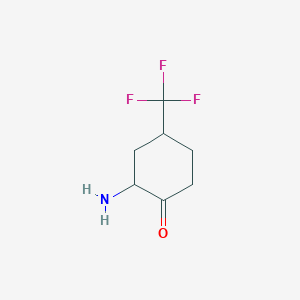
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral compound that features a bromomethyl group and a nitrophenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxirane or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of epoxides or other oxidized products.
科学的研究の応用
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its chiral nature and functional groups.
Material Science: May be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions with enzymes or receptors. The bromomethyl group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-aminophenyl)oxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the combination of its chiral oxolane ring, bromomethyl group, and nitrophenyl group
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
(2S,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChIキー |
WUMUXUPHNRGTAZ-ONGXEEELSA-N |
異性体SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)




![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)

![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

